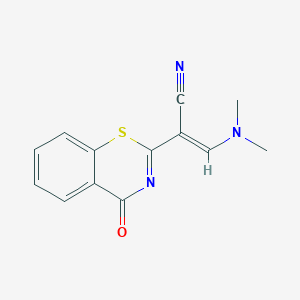
3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C13H11N3OS and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (CAS Number: 320424-67-7) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11N3OS
- Molecular Weight : 257.32 g/mol
- CAS Number : 320424-67-7
The compound features a benzothiazine core, which is significant for its biological activity. The presence of the dimethylamino group is also crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds related to benzothiazine derivatives exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| A549 (Lung Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 10.5 |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and induction of oxidative stress.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, causing cell death in cancerous cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell survival and apoptosis.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Efficacy Assessment : In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in viability of various cancer cell lines, with mechanisms involving both apoptosis and necrosis being observed .
- Toxicological Profile : Preliminary toxicological assessments indicated that while the compound shows promising therapeutic effects, it also exhibits cytotoxicity at higher concentrations. Therefore, further studies are required to establish safe dosage levels for potential therapeutic use .
科学的研究の応用
Research indicates that 3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile exhibits notable biological activities:
- Anti-Apoptotic Effects : The compound has been shown to inhibit apoptosis in heart muscle cells, suggesting its potential use in treating cardiac insufficiency syndromes by preventing cell death associated with oxidative stress.
- Macrophage Migration-Inhibitory Factor Interaction : It binds to macrophage migration-inhibitory factor, enhancing its therapeutic profile and indicating possible anti-inflammatory effects.
- Potential for Drug Development : Due to its unique chemical structure, it may serve as a lead compound for synthesizing new pharmaceuticals targeting similar pathways related to cell survival and inflammation control .
Synthetic Pathways
Several synthetic methods have been reported for the preparation of this compound:
- Condensation Reactions : Commonly involve the reaction of appropriate benzothiazine derivatives with dimethylamino acrylonitrile under controlled conditions.
- Multi-step Synthesis : Some methods utilize multi-step synthesis involving intermediates that are subsequently modified to yield the final product.
Cardiac Applications
A study highlighted the compound's role in inhibiting apoptosis in cardiac cells, showcasing its potential in developing therapies for heart diseases. By modulating oxidative stress pathways, it can potentially improve cardiac function and longevity.
Anti-inflammatory Research
The interaction with macrophage migration-inhibitory factor suggests that this compound could be beneficial in treating inflammatory conditions. Further studies are needed to explore its efficacy in various inflammatory models .
Pharmacological Profiling
Ongoing research aims to elucidate its complete pharmacological profile, including potential drug interactions and side effects, which is critical for advancing its clinical applications .
特性
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-oxo-1,3-benzothiazin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16(2)8-9(7-14)13-15-12(17)10-5-3-4-6-11(10)18-13/h3-6,8H,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMCRUWTLYXHQZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC(=O)C2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NC(=O)C2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













